Ravoxertinib

ERK inhibitor selectivity Off-target toxicity Kinase inhibitor profiling

Select Ravoxertinib (GDC-0994, CAS 1453848-26-4) for unmatched selectivity in ERK1/2 inhibition—a non-interchangeable tool with a distinct profile versus SCH772984, ulixertinib, or LY3214996, validated in Phase I trials with a 23 h half-life for once‑daily oral dosing. Use it to confidently interrogate BRAF‑mutant PDX models, suppress pathway reactivation in MEK/BRAF inhibitor combinations, and benchmark cleaner ERK inhibition in comparative toxicology. Ideal for chronic in vivo studies with 10 mg/kg p.o. coverage in mice. Ensure your target‑validation and combination studies benefit from a compound with proven oral bioavailability and a defined safety window.

Molecular Formula C21H18ClFN6O2
Molecular Weight 440.9 g/mol
CAS No. 1453848-26-4
Cat. No. B612210
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRavoxertinib
CAS1453848-26-4
SynonymsGDC0994;  GDC-0994;  GDC 0994;  RG7842;  RG-7842;  RG 7842;  Ravoxertinib
Molecular FormulaC21H18ClFN6O2
Molecular Weight440.9 g/mol
Structural Identifiers
SMILESCN1C(=CC=N1)NC2=NC=CC(=N2)C3=CC(=O)N(C=C3)C(CO)C4=CC(=C(C=C4)Cl)F
InChIInChI=1S/C21H18ClFN6O2/c1-28-19(5-8-25-28)27-21-24-7-4-17(26-21)13-6-9-29(20(31)11-13)18(12-30)14-2-3-15(22)16(23)10-14/h2-11,18,30H,12H2,1H3,(H,24,26,27)/t18-/m1/s1
InChIKeyRZUOCXOYPYGSKL-GOSISDBHSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Ravoxertinib (GDC-0994) Procurement Guide: A Potent, Orally Bioavailable ERK1/2 Inhibitor for Targeted Oncology Research


Ravoxertinib (GDC-0994, CAS 1453848-26-4) is a highly selective, orally bioavailable small molecule inhibitor of extracellular signal-regulated kinase 1 and 2 (ERK1/2), a key terminal node in the MAPK signaling pathway frequently dysregulated in cancer [1]. With high biochemical potency for ERK1 and ERK2 (IC50 values of 1.1 nM and 0.3 nM, respectively) , this compound has advanced to Phase I clinical evaluation for advanced solid tumors [2]. It is specifically noted for its selectivity profile, which distinguishes it from earlier generation ERK and MEK inhibitors [3].

Why Ravoxertinib Cannot Be Substituted with Generic ERK Inhibitors for MAPK Pathway Studies


Ravoxertinib cannot be generically substituted with other ERK1/2 inhibitors due to clinically and preclinically validated differences in selectivity, off-target toxicity profiles, and pharmacodynamic durability. A comparative analysis of five ERK inhibitors revealed that compounds like SCH772984 and VX-11e induce excessive, non-ERK-mediated toxicity in specific cell lines, while others like LY3214996 and ulixertinib are prone to ERK reactivation over time [1]. In contrast, ravoxertinib demonstrates a distinct balance of high potency, oral bioavailability, and a defined safety window in Phase I trials [2], making its specific performance characteristics non-interchangeable.

Quantitative Differentiation of Ravoxertinib: Comparative Evidence Against Key Analogs and In-Class Compounds


Comparative Cellular Toxicity Profile: Ravoxertinib vs. SCH772984 and VX-11e

In a multi-inhibitor comparative study of ERK1/2 inhibitors across multiple cancer cell lines, ravoxertinib exhibited a favorable toxicity profile relative to SCH772984 and VX-11e. The study quantified drug-induced toxicity not directly related to ERK inhibition. SCH772984 displayed the highest level of such excessive toxicity, with a mean AUC ratio of 0.9, while ravoxertinib demonstrated a significantly higher mean AUC ratio of 1.32 [1]. A higher ratio indicates that toxicity is more closely coupled to the intended ERK inhibition, suggesting a cleaner off-target profile compared to SCH772984.

ERK inhibitor selectivity Off-target toxicity Kinase inhibitor profiling

Kinome-Wide Selectivity: Ravoxertinib Demonstrates >50-Fold Selectivity Over 279 Kinases

Ravoxertinib was profiled against the Invitrogen SelectScreen kinase panel to establish its kinome-wide selectivity. The compound displayed at least 50-fold selectivity for its primary targets, ERK1 and ERK2, when tested against a diverse panel of 279 other kinases . This quantitative selectivity threshold is a key differentiator for researchers requiring a tool compound with a minimized risk of polypharmacology.

Kinase selectivity ERK1/2 inhibitor Selectivity screening

Human Pharmacokinetics: Mean 23-Hour Half-Life Supports Once-Daily Dosing in Clinical Trials

In a first-in-human Phase I clinical trial (NCT01875705) in patients with advanced solid tumors, ravoxertinib demonstrated favorable pharmacokinetic (PK) properties. The study reported dose-proportional increases in drug exposure and a mean terminal half-life of 23 hours [1]. This PK profile is a defining feature for an oral ERK inhibitor and supports once-daily dosing, a practical advantage for both preclinical and clinical protocols.

Pharmacokinetics Clinical trial data Oral bioavailability

BRAF-Mutant vs. RAS-Mutant/WT Selectivity in Tumor Growth Inhibition

A 2024 study systematically evaluated the anti-tumor effect of ravoxertinib across a panel of cancer cell lines with defined MAPK pathway mutations. The results demonstrated a strong, mutation-dependent effect: ravoxertinib sharply inhibited cell proliferation and colony formation in cancer cells harboring BRAF mutations, but had little effect on most RAS-mutant or wild-type cell lines [1]. This was further validated in vivo, where ravoxertinib selectively inhibited tumor growth in a BRAF-mutant xenograft mouse model [1].

BRAF mutation RAS mutation Cancer cell lines Tumor xenograft

Defined Research Applications for Ravoxertinib Based on Quantitative Performance


Validating ERK1/2 Dependency in BRAF-Mutant Cancer Models

Use ravoxertinib to interrogate the specific dependency of BRAF-mutant cancer cell lines or patient-derived xenografts (PDX) on ERK1/2 signaling. Its selective growth inhibition in BRAF-mutant vs. RAS-mutant or wild-type cells, as documented by Chen et al. [1], makes it an ideal tool for this purpose. The high kinome selectivity ensures that observed effects are due to ERK pathway inhibition rather than off-target activities, providing confidence in target validation studies.

Developing Rational Combination Therapies to Overcome MAPK Pathway Reactivation

Leverage ravoxertinib's distinct profile in combination studies. While single-agent activity may be limited in some contexts [2], its combination with BRAF and MEK inhibitors has been shown to yield substantial benefits and suppress pathway reactivation, a common resistance mechanism [2]. The compound's favorable oral PK profile with a 23-hour half-life [3] facilitates once-daily dosing in long-term in vivo combination studies.

Distinguishing ERK-Dependent from ERK-Independent Cytotoxicity

Employ ravoxertinib as a reference ERK inhibitor in comparative toxicology studies to distinguish between on-target and off-target effects. Its established profile in cell viability assays, showing a favorable mean AUC ratio of 1.32 compared to 0.9 for SCH772984 [4], allows researchers to use it as a benchmark for cleaner ERK inhibition. This is critical for deconvoluting mechanisms of toxicity in novel compound screening or mechanistic studies.

In Vivo Pharmacodynamic and Efficacy Studies Requiring Oral Dosing

Utilize ravoxertinib for in vivo experiments where oral bioavailability and convenient dosing schedules are paramount. Its clinical Phase I data confirm a mean half-life of 23 hours, supporting once-daily oral dosing in humans [3]. Preclinically, a 10 mg/kg oral dose is sufficient for at least 8 hours of target coverage in mice , making it a robust tool for chronic dosing studies in rodent tumor models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ravoxertinib

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.